(Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
The compound “(Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” is a brominated heterocyclic molecule featuring a benzo[d]thiazole core fused with a thiophene-carboxamide moiety. Its structure includes two bromine atoms at the 5-position of the thiophene ring and the 6-position of the benzothiazole ring, respectively. The (Z)-configuration denotes the stereochemistry around the imine bond (C=N) in the benzothiazol-2(3H)-ylidene group, which is stabilized by conjugation with the aromatic system.
This compound belongs to a class of molecules designed for applications in medicinal chemistry and materials science, where brominated heterocycles are valued for their electrophilic reactivity and ability to participate in cross-coupling reactions .
Propriétés
IUPAC Name |
5-bromo-N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2N2O2S2/c1-2-22-8-7-20-11-4-3-10(17)9-13(11)24-16(20)19-15(21)12-5-6-14(18)23-12/h3-6,9H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXAQNYMYZEZAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a complex organic compound belonging to the class of benzothiazole derivatives. Its unique structural features, including bromine atoms and an ethoxyethyl group, suggest significant potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, supported by various research findings and case studies.
- Molecular Formula : C16H14Br2N2O2S2
- Molecular Weight : 490.23 g/mol
- Purity : Typically ≥95%
The compound can be synthesized through multiple chemical pathways, which involve careful optimization of reaction conditions to achieve high yields and purity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are essential for confirming the structure and properties of the compound.
Anticancer Activity
Research indicates that thiophene carboxamide derivatives, including (Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, exhibit significant anticancer properties. A study focused on thiophene derivatives showed promising results against Hep3B liver cancer cells, with certain compounds demonstrating IC50 values as low as 5.46 µM . The mechanism of action involves interaction with tubulin, disrupting microtubule formation and thereby inhibiting cancer cell proliferation.
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2b | Hep3B | 5.46 | Tubulin inhibition |
| 2e | Hep3B | 12.58 | Tubulin inhibition |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. In vitro studies have shown that derivatives of thiophene carboxamides possess significant antibacterial activity, with some compounds achieving MIC values comparable to standard antibiotics . The presence of bromine substituents enhances the hydrophilicity and overall activity of these compounds.
Table 2: Antimicrobial Activity of Thiophene Derivatives
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| 7b | E. coli | 83.3 |
| 7b | Pseudomonas aeruginosa | 82.6 |
Case Studies
- Synthesis and Evaluation : A recent study synthesized a series of benzothiazole derivatives similar to (Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide and evaluated their biological activities. Compounds were tested for cytotoxicity against various cancer cell lines, revealing a strong correlation between structural modifications and biological efficacy .
- Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding interactions between the compound and target proteins involved in cancer progression. These studies indicated that the compound binds effectively to tubulin, supporting its potential as an anticancer agent .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Reactivity Comparisons
The compound’s structural analogs can be categorized based on core heterocycles (benzothiazole, thiophene) and substituent patterns. Below is a comparative analysis:
Key Findings:
Reactivity: The dual bromination in the target compound provides two sites for cross-coupling reactions, contrasting with monobrominated analogs like 2-bromo-6-phenylimidazo-thiadiazole, which has a single reactive bromine . The α-bromocarbonyl group in ’s compound undergoes cyclocondensation, whereas the target compound’s bromines are positioned for electrophilic aromatic substitution or metal-catalyzed coupling .
Synthetic Methods :
- Bromination with Br₂ in acetic acid (as in ) is a common strategy for introducing bromine to electron-rich aromatic systems, applicable to the target compound’s synthesis .
- The ethoxyethyl substituent likely requires protection/deprotection steps during synthesis, adding complexity compared to simpler analogs .
The Z-configuration stabilizes the imine bond via conjugation, a feature absent in non-planar analogs like the thiadiazole derivatives in .
Research Implications and Limitations
While the target compound’s dual bromination and substituent design enhance its versatility in synthetic chemistry, direct biological data (e.g., cytotoxicity, enzyme inhibition) are absent in the provided evidence. Future studies should explore:
- Comparative catalytic efficiency in cross-coupling reactions vs. monobrominated analogs.
- Solubility and stability conferred by the ethoxyethyl group.
- Stereochemical impact (Z vs. E) on reactivity and intermolecular interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
